molecular formula C24H19FN2O B334661 N-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide

N-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide

Cat. No.: B334661
M. Wt: 370.4 g/mol
InChI Key: GKIJAQMVLUMRMJ-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a fluorobenzyl group, and a methylphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an aluminum chloride catalyst.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate product with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and phenyl positions, respectively, using reagents such as halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its anticancer activity, the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase enzymes.

Comparison with Similar Compounds

N-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline-4-carboxamide: A simpler derivative with only a carboxamide group attached to the quinoline core.

    N-(4-chlorobenzyl)-2-(4-methylphenyl)-4-quinolinecarboxamide: A similar compound with a chlorobenzyl group instead of a fluorobenzyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H19FN2O

Molecular Weight

370.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H19FN2O/c1-16-6-10-18(11-7-16)23-14-21(20-4-2-3-5-22(20)27-23)24(28)26-15-17-8-12-19(25)13-9-17/h2-14H,15H2,1H3,(H,26,28)

InChI Key

GKIJAQMVLUMRMJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)F

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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